molecular formula C19H21NO5 B2993650 6-methyl-4-((1-(2-phenoxyacetyl)piperidin-4-yl)oxy)-2H-pyran-2-one CAS No. 1795480-65-7

6-methyl-4-((1-(2-phenoxyacetyl)piperidin-4-yl)oxy)-2H-pyran-2-one

Cat. No.: B2993650
CAS No.: 1795480-65-7
M. Wt: 343.379
InChI Key: RWCBWIYHKZHULZ-UHFFFAOYSA-N
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Description

6-methyl-4-((1-(2-phenoxyacetyl)piperidin-4-yl)oxy)-2H-pyran-2-one is a complex organic compound that features a pyranone ring fused with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-((1-(2-phenoxyacetyl)piperidin-4-yl)oxy)-2H-pyran-2-one typically involves multiple steps:

    Formation of the pyranone ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperidine moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyranone intermediate.

    Phenoxyacetylation: The final step involves the acylation of the piperidine nitrogen with phenoxyacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-((1-(2-phenoxyacetyl)piperidin-4-yl)oxy)-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Properties

IUPAC Name

6-methyl-4-[1-(2-phenoxyacetyl)piperidin-4-yl]oxypyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-14-11-17(12-19(22)24-14)25-16-7-9-20(10-8-16)18(21)13-23-15-5-3-2-4-6-15/h2-6,11-12,16H,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCBWIYHKZHULZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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